2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile
Overview
Description
2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H4F5NO2 It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzonitrile scaffold. One common method involves the use of nucleophilic substitution reactions where appropriate fluorinated reagents are used to introduce these groups under controlled conditions. For instance, the reaction might involve the use of difluoromethyl ether and trifluoromethyl ether in the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of amines or other reduced derivatives.
Scientific Research Applications
2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential as a pharmaceutical intermediate means it could be used in the synthesis of drugs with improved efficacy and safety profiles.
Industry: The compound’s stability and reactivity make it useful in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile
- 2-Trifluoromethoxy-5-(difluoromethoxy)benzonitrile
- 2-Difluoromethoxy-5-(trifluoromethoxy)benzaldehyde
Uniqueness
2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-7-2-1-6(3-5(7)4-15)17-9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSHPOPEGVLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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